4-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-benzoxazine-5-carboxylic acid
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Description
4-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-benzoxazine-5-carboxylic acid , also known by its chemical formula C12H15NO4S , is a compound with intriguing structural features. It belongs to the class of benzoxazine derivatives and exhibits both carboxylic acid and oxycarbonyl functional groups. The compound’s systematic name suggests a thiomorpholine ring fused with a benzoxazine moiety, further substituted with an isobutyl group and a carboxylic acid functionality .
Synthesis Analysis
The synthesis of this compound involves intricate steps, including the formation of the benzoxazine ring system, introduction of the isobutyl group, and subsequent functionalization with the carboxylic acid. Researchers have explored various synthetic routes, optimizing conditions for yield and purity. Notably, the thiomorpholine ring contributes to the compound’s stability and reactivity .
Molecular Structure Analysis
The molecular structure of 4-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-benzoxazine-5-carboxylic acid reveals a compact arrangement. The benzoxazine core consists of a six-membered ring fused with a five-membered thiomorpholine ring. The isobutyl group extends from one side of the benzoxazine ring, while the carboxylic acid group resides on the opposite side. The overall geometry influences the compound’s interactions with other molecules and its biological activity .
Chemical Reactions Analysis
The compound participates in several chemical reactions, including esterification, amidation, and nucleophilic substitutions. Its carboxylic acid group can react with alcohols to form esters, while the thiomorpholine nitrogen may undergo amidation reactions. Researchers have investigated its reactivity with various nucleophiles, leading to the synthesis of diverse derivatives .
Physical And Chemical Properties Analysis
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-benzoxazine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-14(2,3)20-13(18)15-7-8-19-10-6-4-5-9(11(10)15)12(16)17/h4-6H,7-8H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVBKSKOOGKQDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2=CC=CC(=C21)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(tert-butoxy)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylic acid |
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